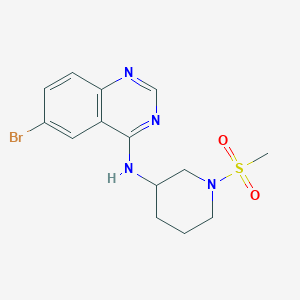![molecular formula C18H17N3O4 B7634899 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide, commonly known as BIX-01294, is a small molecule inhibitor that has been extensively used in scientific research for its epigenetic regulatory effects. BIX-01294 is known to inhibit the activity of G9a, a histone methyltransferase enzyme that is responsible for the methylation of lysine 9 on histone H3. This inhibition results in the reduction of H3K9me2, leading to the modulation of gene expression and alteration of cellular processes.
Mecanismo De Acción
BIX-01294 inhibits the activity of G9a, a histone methyltransferase enzyme that is responsible for the methylation of lysine 9 on histone H3. This inhibition results in the reduction of H3K9me2, leading to the modulation of gene expression and alteration of cellular processes. BIX-01294 has been shown to selectively inhibit G9a and not other histone methyltransferases, making it a valuable tool for studying the specific effects of G9a inhibition.
Biochemical and Physiological Effects
BIX-01294 has been shown to have a variety of biochemical and physiological effects. Inhibition of G9a by BIX-01294 has been shown to result in the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth. BIX-01294 has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and muscle cells. Additionally, BIX-01294 has been shown to have neuroprotective effects in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIX-01294 has several advantages for lab experiments, including its specificity for G9a and its ability to modulate gene expression and cellular processes. However, there are also limitations to its use. BIX-01294 has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, BIX-01294 has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of BIX-01294 in scientific research. One area of interest is the role of G9a in the regulation of immune cells, and how BIX-01294 may be used to modulate immune responses. Another area of interest is the use of BIX-01294 in combination with other epigenetic modifiers to achieve synergistic effects. Additionally, the development of more potent and selective G9a inhibitors may lead to further insights into the role of histone methylation in epigenetic regulation.
Métodos De Síntesis
BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with an aldehyde derivative of 1,3-benzodioxole. The intermediate product is then reacted with N-methyl-2-oxo-2-phenylacetamide to yield the final product. The synthesis of BIX-01294 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BIX-01294 has been widely used in scientific research to investigate the role of histone methylation in epigenetic regulation. It has been shown to have a significant impact on the differentiation of stem cells, as well as the development of cancer and other diseases. BIX-01294 has also been used to study the molecular mechanisms underlying neurological disorders, such as Alzheimer's and Huntington's disease.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10(11-4-6-15-16(8-11)25-9-24-15)19-17(22)12-3-5-14-13(7-12)20-18(23)21(14)2/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDWHAZCDBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)

![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)


![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)